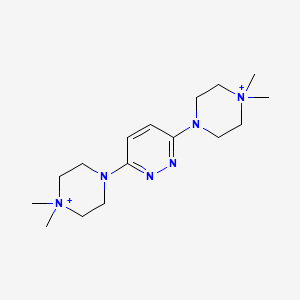
4,4'-Pyridazine-3,6-diylbis(1,1-dimethylpiperazin-1-ium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-[6-(4,4-dimethylpiperazin-4-ium-1-yl)pyridazin-3-yl]-1,1-dimethylpiperazin-1-ium” is a synthetic organic compound that belongs to the class of piperazine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-[6-(4,4-dimethylpiperazin-4-ium-1-yl)pyridazin-3-yl]-1,1-dimethylpiperazin-1-ium” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyridazine core: This can be achieved through the condensation of appropriate hydrazine derivatives with diketones or other suitable precursors.
Introduction of the piperazine rings: The piperazine moieties can be introduced via nucleophilic substitution reactions, where the pyridazine core is reacted with 4,4-dimethylpiperazine under controlled conditions.
Quaternization: The final step involves the quaternization of the piperazine nitrogen atoms to form the desired cationic structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction parameters, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“4-[6-(4,4-dimethylpiperazin-4-ium-1-yl)pyridazin-3-yl]-1,1-dimethylpiperazin-1-ium” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially leading to the formation of reduced piperazine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions could introduce alkyl, acyl, or sulfonyl groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its biological activity and potential as a therapeutic agent.
Medicine: Exploring its use in drug development, particularly for its potential effects on the central nervous system.
Mechanism of Action
The mechanism of action of “4-[6-(4,4-dimethylpiperazin-4-ium-1-yl)pyridazin-3-yl]-1,1-dimethylpiperazin-1-ium” would depend on its specific biological target. Generally, compounds of this nature may interact with receptors or enzymes, modulating their activity. The piperazine rings may facilitate binding to specific sites, while the pyridazine moiety could play a role in the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(4,4-dimethylpiperazin-1-yl)pyridazine
- 1,1-dimethylpiperazine
- 4-(pyridazin-3-yl)piperazine
Uniqueness
The uniqueness of “4-[6-(4,4-dimethylpiperazin-4-ium-1-yl)pyridazin-3-yl]-1,1-dimethylpiperazin-1-ium” lies in its dual piperazine and pyridazine structure, which may confer distinct biological and chemical properties compared to its analogs
Properties
Molecular Formula |
C16H30N6+2 |
|---|---|
Molecular Weight |
306.45 g/mol |
IUPAC Name |
3,6-bis(4,4-dimethylpiperazin-4-ium-1-yl)pyridazine |
InChI |
InChI=1S/C16H30N6/c1-21(2)11-7-19(8-12-21)15-5-6-16(18-17-15)20-9-13-22(3,4)14-10-20/h5-6H,7-14H2,1-4H3/q+2 |
InChI Key |
IQFVBNKZDSFCJF-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1(CCN(CC1)C2=NN=C(C=C2)N3CC[N+](CC3)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenoxy]acetyl}phenyl benzoate](/img/structure/B12468481.png)
![1-(5-chloro-2-methylphenyl)-N-(pyridin-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12468483.png)
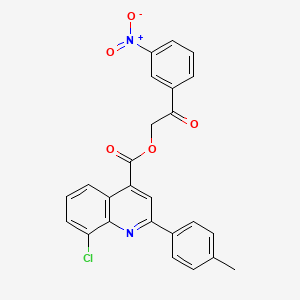
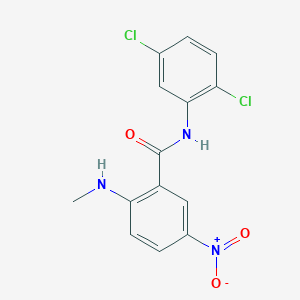
![4-{[(E)-(4-butoxyphenyl)methylidene]amino}phenyl acetate](/img/structure/B12468494.png)
![5-methyl-2-({[4-(pyridin-4-ylmethyl)phenyl]amino}methyl)hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B12468501.png)
![4-[2-(1,3-Dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenoxy]benzonitrile](/img/structure/B12468505.png)

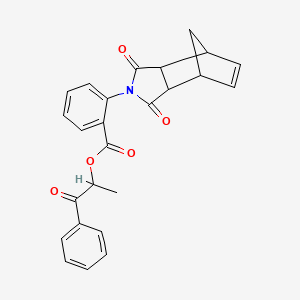
![3-[3,5-difluoro-4-[2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoic acid](/img/structure/B12468533.png)
![2-(2,4-Dichlorophenyl)-2-oxoethyl 1-{[(3-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12468539.png)
![2-(3-Methoxyphenyl)-2-oxoethyl 5-[(4-methylphenyl)amino]-5-oxopentanoate](/img/structure/B12468541.png)
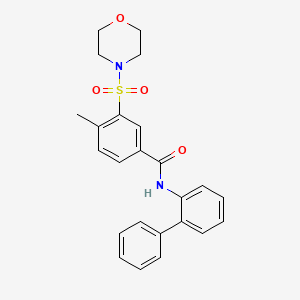
![N-{[(3Z)-1-Methyl-2-oxoindol-3-ylidene]amino}guanidine](/img/structure/B12468572.png)
